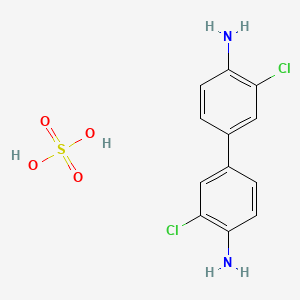

3,3'-Dichlorobenzidine sulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-Dichlorobenzidine sulphate is a chemical compound derived from 3,3’-dichlorobenzidine, which is a solid crystalline powder composed of two conjoined benzene rings each with chlorine groups in the “3” positions and amino groups in the “4” positions . This compound is known for its use in the production of dyes and pigments, particularly in the manufacturing of diarylide yellow pigments used in printing inks . It is also recognized for its potential carcinogenic properties, which have led to a decrease in its use in certain industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3’-Dichlorobenzidine is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc dust and sodium hydroxide to produce 2,2’-dichlorohydrazobenzene. This intermediate then undergoes a benzidine rearrangement catalyzed by hydrochloric acid or sulfuric acid to yield 3,3’-dichlorobenzidine .

Industrial Production Methods

In industrial settings, the continuous preparation of 3,3’-dichlorobenzidine dihydrochloride from 2,2’-dichlorohydrazobenzene is achieved by treatment with aqueous sulfuric acid . This method ensures a consistent and efficient production process suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Dichlorobenzidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: The initial reduction step in its synthesis involves the reduction of 2-nitrochlorobenzene.

Substitution: It undergoes chlorination to form tetrachloro derivatives.

Common Reagents and Conditions

Reduction: Zinc dust and sodium hydroxide are commonly used.

Rearrangement: Hydrochloric acid or sulfuric acid catalyzes the benzidine rearrangement.

Chlorination: Chlorine is used in water treatment plants to produce tetrachloro derivatives.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3’-Dichlorobenzidine sulphate has several applications in scientific research:

Chemistry: It is used in the synthesis of various pigments and dyes.

Biology: Its derivatives are studied for their potential biological effects and interactions.

Medicine: Research is conducted on its carcinogenic properties and potential health impacts.

Industry: It is employed in the production of pigments for printing inks, textiles, plastics, enamels, paint, leather, and rubber .

Wirkmechanismus

The mechanism of action of 3,3’-dichlorobenzidine involves its metabolism through N-acetylation, resulting in the formation of metabolites such as N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine . It can act on the aryl hydrocarbon receptor to induce the activity of cytochrome P-450 enzymes, which further metabolize the compound . The formation of nitroso derivatives during metabolism, yielding a sulfinic acid amide with hemoglobin in erythrocytes, is suggested to be a mechanism for adduct formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzidine: A related compound with similar structural features but without the chlorine substitutions.

3,3’-Dichlorobenzidine dihydrochloride: Another salt form of 3,3’-dichlorobenzidine with unique properties.

3,3’-Dichlorobenzidine dihydrogen bis(sulphate): Another derivative with distinct chemical characteristics.

Uniqueness

3,3’-Dichlorobenzidine sulphate is unique due to its specific chemical structure, which includes chlorine substitutions at the 3 positions on the benzene rings. This structural feature influences its reactivity and applications, particularly in the production of specific pigments and dyes .

Eigenschaften

CAS-Nummer |

64414-68-2 |

|---|---|

Molekularformel |

C12H12Cl2N2O4S |

Molekulargewicht |

351.2 g/mol |

IUPAC-Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |

InChI |

InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |

InChI-Schlüssel |

HOVPEOYZHDRTFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |

Verwandte CAS-Nummern |

64969-34-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)

![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)

![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)

![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)